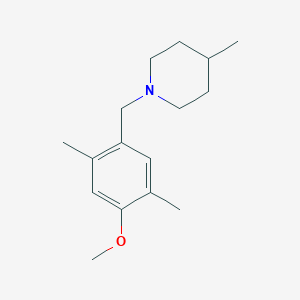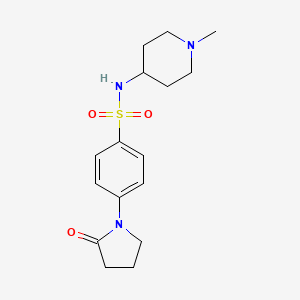![molecular formula C17H18N2O4 B5115306 N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as GW 501516 or Cardarine and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ).
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide works by activating PPARδ, a transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ results in increased fatty acid oxidation and glucose uptake, leading to improved energy metabolism and increased endurance.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to increased endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is its ability to improve energy metabolism and increase endurance, making it a valuable tool for studying the effects of exercise on various physiological processes. However, one of the limitations of this compound is its potential to cause cancer in animal models, which may limit its use in certain types of research.
Orientations Futures
There are several future directions for research involving N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide. One potential direction is to study its effects on various metabolic disorders such as obesity and diabetes. Another potential direction is to study its effects on muscle wasting disorders such as muscular dystrophy. Additionally, further research is needed to fully understand the potential risks associated with this compound and to develop safer alternatives.
Méthodes De Synthèse
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-ethoxybenzyl alcohol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzyl 3-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the reaction of the resulting amine with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have several beneficial effects on various physiological and biochemical processes. One of the most significant applications of this compound is in the field of exercise physiology. It has been shown to increase endurance and improve muscle metabolism, making it a potential treatment for conditions such as obesity and diabetes.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-9-7-13(8-10-16)12(2)18-17(20)14-5-4-6-15(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGGVCPHOWWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)

![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)